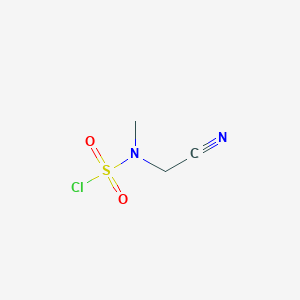

![molecular formula C7H10ClNO4S B2918449 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride CAS No. 2174002-19-6](/img/structure/B2918449.png)

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

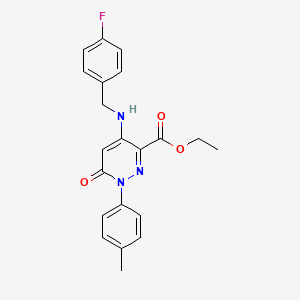

“2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride” is an organic compound with the molecular formula C7H10ClNO4S . It has a molecular weight of 239.68 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C7H10ClNO4S/c8-14(10,11)4-3-13-7(5-9)1-2-12-6-7/h1-4,6H2 . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique

Versatile Sulfonating Agent for Amines

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride serves as a versatile sulfonating agent, particularly effective for the sulfonation of amines. Research by Sakamoto et al. (2006) introduced a sulfonating agent that easily converts primary and secondary amines into sulfonated forms with excellent yields. This compound, identified for its stability under various conditions, facilitates the synthesis of activated amines, demonstrating its utility in organic synthesis (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Catalytic Transformations

In catalytic transformations, this sulfonyl chloride has been explored for its potential to act in the regioselective chloroacylations and chlorosulfonylations of epoxy alcohols. The study by Tanveer et al. (2015) highlights its application in organic synthesis, where it aids in the direct generation of O-acylated or O-sulfonylated chlorohydrin diols with significant regioselectivity, showcasing the compound's utility in precise chemical modifications (Tanveer, Jarrah, & Taylor, 2015).

Synthesis of Heterocyclic Compounds

The compound also finds applications in the synthesis of heterocyclic compounds, such as in the work by Dmitrieva et al. (2009), where 3-Cyanopyridine-2-sulfonyl chlorides were synthesized through oxidative chlorination. This process demonstrates the chemical's role in creating complex structures that are pivotal in developing pharmacologically active molecules and materials science (Dmitrieva, Dyadyuchenko, Strelkov, & Kaigorodova, 2009).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H314, H332, H335 indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.

Propriétés

IUPAC Name |

2-(3-cyanooxolan-3-yl)oxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO4S/c8-14(10,11)4-3-13-7(5-9)1-2-12-6-7/h1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCECHDDWOXQNRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C#N)OCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2918367.png)

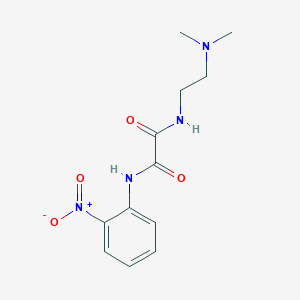

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2918370.png)

![2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2918373.png)

![N-[(4-Chloro-2,6-dimethylphenyl)methyl]-N-(1,4-dioxan-2-ylmethyl)prop-2-enamide](/img/structure/B2918375.png)

![2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2918381.png)

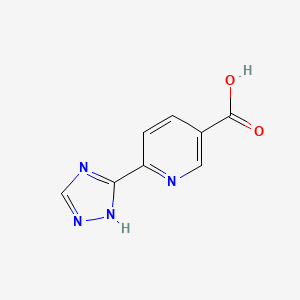

![3-{[(Pyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B2918384.png)

![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2918386.png)